1,5-Dimethyl 2-acetylpentanedioate
Description
Contextual Significance in Synthetic Organic Chemistry
The significance of 1,5-Dimethyl 2-acetylpentanedioate in synthetic organic chemistry stems directly from its classification as a β-keto ester. This functional group arrangement is a cornerstone of carbon-carbon bond formation, a fundamental process in the construction of complex organic molecules. β-Keto esters are prized intermediates due to the acidity of the α-hydrogen located between the two carbonyl groups, which allows for the facile generation of a stabilized enolate ion. This nucleophilic enolate can then participate in a wide array of chemical transformations.
Compounds of this nature are pivotal in the synthesis of more complex cyclic and acyclic systems. For instance, the intramolecular cyclization of related diesters via the Dieckmann condensation is a powerful method for constructing five and six-membered rings, which are prevalent in many natural products and pharmaceutical agents. youtube.comsigmaaldrich.com Furthermore, the susceptibility of the β-keto ester moiety to alkylation and subsequent decarboxylation provides a reliable route to substituted ketones. Current time information in Bangalore, IN.np-mrd.org
While its diethyl counterpart, Diethyl 2-acetylglutarate, has found application as a biochemical for proteomics research, the specific applications of this compound remain an area open to exploration. scbt.comnih.gov Its potential lies in its ability to serve as a versatile building block for the synthesis of a diverse range of organic molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.
Overview of the Chemical Structure and Reactive Functional Groups
The molecular structure of this compound, with the chemical formula C9H14O5, is characterized by a five-carbon pentanedioate (B1230348) backbone. sigmaaldrich.com It features two methyl ester groups at positions 1 and 5, and an acetyl group (a two-carbon keto functionality) at position 2.
The key to its reactivity lies in the interplay of its functional groups:
Two Ester Groups (-COOCH₃): These groups are susceptible to nucleophilic acyl substitution, allowing for reactions such as hydrolysis to the corresponding carboxylic acids or transesterification with other alcohols.
Ketone Group (C=O): The carbonyl carbon of the acetyl group is electrophilic and can be attacked by nucleophiles. The adjacent methyl group's protons are weakly acidic.
α-Hydrogen: The hydrogen atom on the carbon situated between the acetyl ketone and the C-2 ester carbonyl (the α-carbon) is significantly acidic. This is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base (the enolate) through resonance. This acidity is the linchpin of much of the characteristic reactivity of β-keto esters.
This unique combination of functional groups within a relatively simple acyclic framework makes this compound a molecule with a rich and predictable reactivity profile, ripe for exploitation in synthetic endeavors.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₄O₅ |
| Molecular Weight | 202.20 g/mol |
| Appearance | Expected to be a colorless liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and diethyl ether. |
| Boiling Point | Not experimentally determined. Estimated to be >200 °C. |
| Density | Not experimentally determined. |
Expected Spectroscopic Data
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two distinct methyl ester protons, the acetyl methyl protons, the methine proton at the α-position, and the methylene (B1212753) protons of the pentanedioate chain. |
| ¹³C NMR | Resonances for the carbonyl carbons of the esters and the ketone, the α-carbon, the carbons of the methyl groups, and the methylene carbons of the backbone. |
| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the C=O stretching vibrations of the ester and ketone groups (typically in the range of 1710-1750 cm⁻¹), and C-O stretching bands for the ester groups. |
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-acetylpentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-6(10)7(9(12)14-3)4-5-8(11)13-2/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGJUTYGIQTFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297809 | |
| Record name | 1,5-Dimethyl 2-acetylpentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116981-01-2 | |
| Record name | 1,5-Dimethyl 2-acetylpentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116981-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethyl 2-acetylpentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL 2-ACETYLGLUTARATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1,5 Dimethyl 2 Acetylpentanedioate and Analogues
Conventional Synthetic Pathways
Conventional methods for the synthesis of 1,5-dimethyl 2-acetylpentanedioate and its precursors typically involve multi-step processes that capitalize on well-established organic reactions.
Esterification and Transesterification Approaches
The initial step in many synthetic routes towards this compound involves the preparation of the parent diester, dimethyl glutarate.
Esterification is the most common method for synthesizing dimethyl glutarate. This reaction typically involves the acid-catalyzed reaction of glutaric acid with methanol (B129727). semanticscholar.org Common acidic catalysts include concentrated sulfuric acid or phosphorus trichloride. For instance, glutaric acid can be dissolved in methanol, followed by the dropwise addition of phosphorus trichloride under ice-bath cooling to yield dimethyl glutarate. semanticscholar.org Another approach involves dissolving glutaric anhydride in anhydrous methanol with concentrated sulfuric acid as the catalyst. semanticscholar.org The reaction is stirred at room temperature for an extended period to achieve a high yield of the desired diester. semanticscholar.org
Transesterification offers an alternative route to dimethyl glutarate, involving the exchange of the alkoxy group of an existing ester with a different alcohol. While less common for the direct synthesis from glutaric acid, it can be a useful method for modifying existing glutarate esters.
A summary of common esterification methods for dimethyl glutarate is presented in the table below.
| Starting Material | Reagents | Catalyst | Yield (%) | Reference |
| Glutaric Acid | Methanol | Phosphorus Trichloride | 92 | ChemicalBook |
| Glutaric Anhydride | Anhydrous Methanol | Concentrated Sulfuric Acid | 96 | ChemicalBook |
Acylation and Related Carbonyl Chemistry
The introduction of the acetyl group at the C-2 position of the pentanedioate (B1230348) backbone is a crucial step and is typically achieved through acylation reactions. The most relevant reaction for this transformation is the Claisen condensation , specifically a crossed Claisen condensation.
In a crossed Claisen condensation, two different esters react in the presence of a strong base. For the synthesis of this compound, this would involve the reaction of dimethyl glutarate with an acetylating agent such as ethyl acetate or acetyl chloride. The reaction is initiated by the deprotonation of the α-carbon of one of the esters by a strong base (e.g., sodium ethoxide, sodium hydride) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester. Subsequent elimination of an alkoxide group yields the β-keto ester, in this case, this compound. youtube.comorganic-chemistry.org
To achieve a successful crossed Claisen condensation with high yield of the desired product, it is often necessary to use one ester that cannot form an enolate (i.e., has no α-hydrogens) or to carefully control the reaction conditions to favor the desired reaction pathway over self-condensation of the individual esters. chemistrysteps.commasterorganicchemistry.com In the case of dimethyl glutarate reacting with an acetylating agent, the α-protons of dimethyl glutarate are acidic enough to be removed by a strong base, forming the nucleophilic enolate.
Advanced Synthetic Strategies
Modern synthetic chemistry aims to develop more efficient and sustainable methods. For the synthesis of this compound and its analogs, this includes the development of one-pot reactions and the use of novel catalysts.
Catalytic Approaches in 2-Acetylpentanedioate Synthesis
Catalysis plays a significant role in modern organic synthesis by enabling reactions to proceed under milder conditions and with higher selectivity. In the context of synthesizing 2-acetylpentanedioate esters, catalytic approaches can be applied to both the esterification and acylation steps.
For the esterification of glutaric acid, solid acid catalysts or Lewis acids can be employed as alternatives to traditional mineral acids, offering advantages such as easier separation and recyclability.
In the acylation step, Lewis acids can be used to catalyze the reaction between an enolate and an acylating agent. researchgate.net While the classic Claisen condensation is base-promoted, Lewis acid catalysis can offer alternative reaction pathways and selectivities. Research into novel catalytic systems for C-acylation of esters is ongoing and could provide more efficient routes to this compound.
Synthesis of Key Precursors and Structurally Related Acetylated Glutarate Esters
The synthesis of this compound relies on the availability of key precursors. The primary precursor is dimethyl glutarate , the synthesis of which has been detailed in section 2.1.1.
Another important precursor is 2-acetylpentanedioic acid . This dicarboxylic acid can be synthesized and subsequently esterified to yield the target compound.
The synthesis of structurally related acetylated glutarate esters, such as those with different alkyl groups on the ester functionalities or different acyl groups at the C-2 position, would follow similar synthetic principles. For example, using a different alcohol during the initial esterification would yield a different dialkyl glutarate. Subsequent acylation with a different acyl chloride or anhydride would introduce a different acyl group at the C-2 position. The versatility of these fundamental reactions allows for the synthesis of a wide range of acetylated glutarate ester analogs for various research and industrial applications.
Applications of 1,5 Dimethyl 2 Acetylpentanedioate in Materials Science and Organic Synthesis
A Precursor in the World of Polymer Chemistry
The reactivity of 1,5-Dimethyl 2-acetylpentanedioate makes it a valuable component in the development of polymeric materials. Its ability to participate in crosslinking reactions and polymer network formation is of particular interest to materials scientists.
A Crosslinking Agent in Thermosetting Coating Compositions
In the formulation of thermosetting coatings, the acetoacetyl group of this compound offers a versatile crosslinking mechanism. eastman.com This functionality can be incorporated into various resin classes to create durable and high-performance coatings. eastman.com The crosslinking process is crucial for the development of the final physical and chemical properties of the coating, such as hardness, chemical resistance, and adhesion.
The versatility of the acetoacetyl group allows for several crosslinking pathways, including reactions with conventional melamine and isocyanate crosslinkers. eastman.com Furthermore, it enables the exploration of more novel, ambient temperature curing mechanisms, such as reactions with diamines and through Michael addition. eastman.com The ability of the acetoacetyl group to chelate with metals can also enhance the adhesion of coatings to metallic substrates. eastman.com
Table 1: Crosslinking Mechanisms of Acetoacetylated Resins
| Crosslinking Agent/Mechanism | Description |
|---|---|
| Melamine Resins | Reaction with the hydroxyl groups of the melamine resin at elevated temperatures. |
| Isocyanates | Formation of urethane linkages through reaction with the active hydrogen of the acetoacetyl group. |
| Diamines | Ambient temperature reaction to form enamine structures. eastman.com |
| Michael Addition | Reaction with activated olefins, such as acrylates, to form a crosslinked network. gccpo.org |
Building Polymer Networks through Michael Addition Chemistry
The Michael addition reaction is a powerful tool in polymer chemistry for the formation of complex polymer networks. nih.gov Compounds containing acetoacetate groups, such as this compound, can act as Michael donors. The active methylene (B1212753) protons of the acetoacetate moiety can be readily abstracted by a base to form a nucleophilic enolate, which then adds to a Michael acceptor, typically an α,β-unsaturated carbonyl compound like an acrylate. gccpo.orgmasterorganicchemistry.com
This type of reaction is advantageous for creating highly crosslinked polymer networks under mild conditions. google.com Acetoacetate-based thermosets are noted for their potential in applications such as low-energy curing coatings and adhesives. nih.gov The kinetics of the Michael addition with acetoacetates are generally slower compared to other Michael donors, which can be beneficial in preventing premature curing during formulation. nih.gov
A Building Block for Intricate Molecular Designs
Beyond its applications in polymer science, this compound serves as a valuable intermediate in organic synthesis, enabling the construction of a wide array of complex molecules.
An Intermediate in the Synthesis of Diverse Organic Compounds
The β-dicarbonyl motif in this compound is a key feature that makes it a versatile intermediate in organic synthesis. pressbooks.pub The acidity of the α-hydrogen, situated between the two carbonyl groups, allows for the facile generation of a stable enolate. pearson.com This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
One of the most common applications of β-dicarbonyl compounds is in alkylation reactions. The enolate can react with alkyl halides in an SN2 fashion to introduce new alkyl groups. pressbooks.pub Furthermore, β-keto esters can undergo hydrolysis and subsequent decarboxylation, a reaction that is particularly facile for this class of compounds due to the formation of a six-membered cyclic transition state. pressbooks.pub This sequence provides a pathway to synthesize substituted ketones.
Crafting Advanced Chemical Entities through Synthetic Pathways
The reactivity of β-dicarbonyl compounds like this compound makes them integral to the synthesis of more advanced and complex chemical structures. researchgate.net Their ability to act as nucleophiles in conjugate addition reactions, such as the Michael addition, allows for the formation of new carbon-carbon bonds and the construction of larger molecular frameworks. nih.govrsc.orgresearchgate.net
These compounds are also key starting materials in various named reactions that lead to heterocyclic systems. For instance, the general class of β-keto esters are classic substrates in multicomponent reactions like the Hantzsch pyridine synthesis, which provides access to dihydropyridine and pyridine scaffolds. These heterocyclic cores are prevalent in many biologically active molecules and pharmaceuticals.
The strategic application of the unique reactivity of this compound and related β-dicarbonyl compounds allows synthetic chemists to design and execute efficient pathways to a diverse range of complex molecular architectures with potential applications in medicine and materials science. nih.govjove.com
Mechanistic Investigations and Reaction Dynamics of 2 Acetylpentanedioate Transformations
Elucidation of Reaction Pathways under Varied Conditions
The transformation of 1,5-Dimethyl 2-acetylpentanedioate typically proceeds through a two-step pathway: hydrolysis followed by decarboxylation. The conditions under which these reactions are carried out dictate the intermediates and final products.
Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen of one of the ester groups. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of methanol (B129727) to yield the corresponding carboxylic acid. If both ester groups are hydrolyzed, the resulting 2-acetylpentanedioic acid, a β-keto acid, is formed. This β-keto acid is often unstable and can undergo decarboxylation upon gentle heating. The mechanism of decarboxylation proceeds through a cyclic, six-membered transition state, which facilitates the loss of carbon dioxide and the formation of an enol intermediate. This enol rapidly tautomerizes to the more stable ketone product. youtube.com
Under basic conditions , the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This saponification process also forms a tetrahedral intermediate, which subsequently collapses to expel the methoxide (B1231860) ion, forming a carboxylate salt. Acidification of the reaction mixture then yields the carboxylic acid. The subsequent decarboxylation of the β-keto acid can also be facilitated in the presence of a base, although the mechanism differs from the acidic pathway.
The general pathways are summarized below:
Acid-Catalyzed Hydrolysis: Ester -> Protonation -> Nucleophilic attack by H₂O -> Tetrahedral Intermediate -> Carboxylic Acid + Alcohol
Base-Catalyzed Hydrolysis (Saponification): Ester -> Nucleophilic attack by OH⁻ -> Tetrahedral Intermediate -> Carboxylate Salt + Alcohol
Decarboxylation of β-Keto Acid: β-Keto Acid -> Cyclic Transition State (with heating) -> Enol Intermediate -> Ketone + CO₂ masterorganicchemistry.com
The hydrolysis of congested or sterically hindered β-keto esters can be challenging and may require harsh conditions, such as strong acids or bases and elevated temperatures. nih.gov
Kinetic Studies of Reactive Processes
Kinetic studies on the hydrolysis of esters, including β-keto esters, reveal that the rates of these reactions are dependent on several factors, including the structure of the ester, the pH of the medium, and the temperature.
The rate of hydrolysis is significantly influenced by the solvent composition. For instance, in studies of related esters, adding an organic solvent like dimethylsulfoxide (DMSO) to water has been shown to retard the rate of hydrolysis. nih.gov This effect is dependent on the concentration of the organic cosolvent and the pH. nih.gov
The decarboxylation of β-keto acids is a kinetically significant step. Studies on related alkyl-substituted β-keto acids have shown that the rate of decarboxylation is influenced by the molecular structure. For example, the presence of alkyl groups at the α-position can affect the C-C bond length, which in turn correlates with the reaction rate. acs.org
Below is an interactive table summarizing hypothetical kinetic data for the hydrolysis of a generic β-keto ester under different conditions, illustrating the expected trends.
| Condition | pH | Temperature (°C) | Catalyst | Rate Constant (s⁻¹) |
| Acidic | 2 | 50 | HCl | 1.5 x 10⁻⁴ |
| Neutral | 7 | 50 | None | 2.0 x 10⁻⁶ |
| Basic | 12 | 50 | NaOH | 3.0 x 10⁻³ |
| Acidic | 2 | 70 | HCl | 6.0 x 10⁻⁴ |
| Basic | 12 | 70 | NaOH | 1.2 x 10⁻² |
Note: The data in this table is illustrative and based on general principles of ester hydrolysis kinetics.
Influence of pH and Catalysis on Reaction Outcomes
The pH of the reaction medium and the use of catalysts are critical in controlling the outcome of transformations involving this compound.
Influence of pH: The pH directly influences the rate and mechanism of hydrolysis. Acidic conditions (low pH) catalyze the hydrolysis by protonating the carbonyl oxygen, making the ester more reactive towards nucleophiles like water. researchgate.net Conversely, basic conditions (high pH) provide a strong nucleophile (hydroxide ion) for the saponification reaction. acs.orgresearchgate.net The choice between acidic and basic hydrolysis can be crucial depending on the desired product and the presence of other functional groups in the molecule that might be sensitive to one condition over the other. For instance, acid-sensitive protecting groups would necessitate the use of basic hydrolysis conditions. nih.gov
Influence of Catalysis: A wide range of catalysts can be employed to influence the transformations of β-keto esters.
Acid and Base Catalysis: As discussed, acids and bases are the most common catalysts for hydrolysis.
Metal Catalysts: Transition metals are often used to catalyze decarboxylation and other subsequent reactions. For example, palladium catalysts can facilitate decarboxylation under neutral conditions at room temperature, which is particularly useful for sensitive molecules. nih.gov Catalysts like Pd/C have been shown to be highly effective for the decarboxylation of related fatty acids. researchgate.net The efficiency of these catalysts can be temperature-dependent, with higher temperatures generally leading to increased conversion rates. researchgate.net Other metal oxides, such as those involving cerium, manganese, and magnesium, have also been investigated for catalytic decarboxylation, with their effectiveness being linked to their surface properties and ability to form intermediate carboxylate species. mdpi.com
Enzyme Catalysis: Hydrolases are enzymes that can catalyze the hydrolysis of esters. researchgate.net These biocatalysts can offer high selectivity and operate under mild conditions, which is advantageous for complex molecules. Assays to screen for effective hydrolases often monitor the pH change resulting from the formation of the carboxylic acid. researchgate.net
The choice of catalyst can also influence the selectivity of the reaction. For example, in the decarboxylative ketonization of related compounds, ZrO₂ catalysts have been found to favor the decomposition of β-keto acids that lead to symmetrical ketones, while KOH-TiO₂ catalysts are more effective for those leading to unsymmetrical ketones. acs.org
Computational Chemistry and Theoretical Modeling of 2 Acetylpentanedioate Derivatives
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for analyzing the electronic structure of 2-acetylpentanedioate derivatives. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution within a molecule, which governs its chemical properties and reactivity.
For 1,5-Dimethyl 2-acetylpentanedioate, DFT calculations at a level like B3LYP/6-31G(d,p) can be employed to optimize the molecule's geometry and compute a variety of electronic descriptors. researchgate.netnih.gov Key insights gained from this analysis include the determination of atomic charges, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the generation of a Molecular Electrostatic Potential (MESP) map. nih.gov
The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov The MESP map visually represents the electrostatic potential on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) near the hydrogen atoms.
Research Findings: Studies on related dicarbonyl compounds demonstrate that the presence and orientation of functional groups significantly influence the electronic properties. For instance, in a DFT analysis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the calculated HOMO-LUMO energy gap was found to be 5.52 eV, indicating its relative reactivity. nih.gov Similar calculations for this compound would elucidate the reactivity of its different carbonyl groups and the acidity of its α-hydrogens. The calculated partial atomic charges would quantify the electrophilicity of the carbonyl carbons and the acidity of the proton at the C2 position, which is crucial for its role in reactions like the Claisen or Dieckmann condensations. numberanalytics.comwikipedia.org
| Property | Value | Significance |
|---|---|---|
| Ground State Energy (Hartree) | -729.45 | Total electronic energy of the optimized geometry. |
| HOMO Energy (eV) | -7.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | -0.9 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 6.3 | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) | 2.85 | Measures the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and dynamics. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, revealing accessible conformations, vibrational motions, and interactions with surrounding molecules, such as solvents. nih.gov
For this compound, a flexible acyclic molecule, MD simulations are invaluable for exploring its vast conformational space. The rotation around its numerous single bonds leads to a complex potential energy surface. MD simulations can identify the most stable, low-energy conformers and the energy barriers between them. mdpi.com This information is crucial, as the reactivity of a molecule can be highly dependent on its conformation. For example, the accessibility of the acidic α-hydrogen and the ester carbonyl groups to reactants is governed by the molecule's three-dimensional shape.
Research Findings: A study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives used Nuclear Overhauser Effect (NOESY) spectroscopy combined with quantum chemical calculations to analyze conformational preferences. mdpi.com The study found that substituent changes (e.g., adding a fluorine atom) dramatically altered the population of different conformer groups, shifting the equilibrium from a balanced distribution to one where a specific conformer predominated by 98%. mdpi.com Similarly, MD simulations on this compound in different solvents would predict its predominant solution-phase conformations and how solvent polarity influences its structural dynamics. Such simulations can also be used to model the approach of a reactant, providing insights into the initial steps of a chemical reaction. nih.gov
| Torsional Angle | Description | Predominant Angle(s) (degrees) | Associated Conformation |
|---|---|---|---|
| O=C-C2-C3 | Orientation of acetyl group | ±120° | Gauche |
| C2-C3-C4-C5 | Backbone flexibility | 180°, ±60° | Anti, Gauche |
| C4-C5(=O)-O-CH3 | Ester group orientation | 180° | Anti-periplanar (trans) |
Advanced Hybrid QM/MM Methodologies for Complex Reaction Systems
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally efficient approach to model chemical reactions in large, complex systems like solutions or enzymes. nih.govbirmingham.ac.uk In this approach, the region of the system where bond breaking and forming occurs (the reactive center) is treated with a high-accuracy QM method, while the surrounding environment (e.g., solvent molecules) is described using a less computationally expensive MM force field. acs.org
For studying the reactivity of this compound, such as its base-catalyzed intramolecular cyclization (Dieckmann condensation) to form a cyclic β-keto ester, a QM/MM approach is ideal. pw.livechemistrysteps.comorganic-chemistry.org The diester and the attacking base would constitute the QM region, allowing for an accurate description of the enolate formation, nucleophilic attack, and subsequent elimination of the methoxide (B1231860) leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org The explicit solvent molecules would be the MM region, providing a realistic description of solvation effects on the reaction pathway and energetics. nih.gov
Research Findings: QM/MM simulations have been successfully applied to a wide range of organic and enzymatic reactions, providing accurate predictions of activation barriers and transition state structures. nih.govacs.org For instance, QM/MM studies on SNAr reactions demonstrated the necessity of including explicit solvent molecules to accurately reproduce experimental solvent effects, something that continuum solvation models failed to do. acs.org An adaptive QM/MM model, where the QM region can change as the reaction progresses, has been developed and benchmarked for reactions in solution, showing its ability to accurately reproduce full QM free energy curves. birmingham.ac.uk Applying such a methodology to the reactions of 2-acetylpentanedioate derivatives would provide a detailed, dynamic picture of the reaction mechanism, including the role of individual solvent molecules in stabilizing charge separation in the transition state.
Thermodynamic and Kinetic Analyses of Mechanistic Pathways
Computational methods are essential for elucidating the thermodynamics (relative stability of reactants, intermediates, and products) and kinetics (rates of reaction steps) of mechanistic pathways. By calculating the potential energy surface for a reaction, key stationary points—reactants, transition states, intermediates, and products—can be identified. khanacademy.org
For this compound, a key reaction is the base-catalyzed Dieckmann condensation. numberanalytics.com A computational analysis would involve:
Research Findings: Theoretical studies of the Claisen condensation, an intermolecular analogue of the Dieckmann condensation, confirm that the initial enolate formation is typically endergonic and reversible. youtube.comlibretexts.org The subsequent nucleophilic attack and elimination of the alkoxide are also reversible. The entire equilibrium is driven towards the product side by the final, thermodynamically favorable deprotonation of the product. libretexts.org A study on the acid-catalyzed hydrolysis of dimethyl ether using DFT metadynamics simulations successfully calculated the activation energies for protonation (12.3 kcal/mol) and C-O bond scission (30.7 kcal/mol), identifying the key thermodynamic and kinetic barriers. nih.gov A similar analysis of the Dieckmann condensation of this compound would provide quantitative values for the energy barriers and reaction intermediates, confirming the mechanistic steps and identifying the rate-determining step. wikipedia.orgpw.live
| Reaction Step | Species | Relative Free Energy (ΔG, kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactant + Base | 0.0 | Starting materials |
| 2 | Transition State 1 (TS1) | +18.5 | Enolate formation |
| 3 | Enolate Intermediate | +14.0 | Deprotonated reactant |
| 4 | Transition State 2 (TS2) | +22.0 | C-C bond formation (Rate-limiting) |
| 5 | Tetrahedral Intermediate | +17.5 | Cyclized intermediate |
| 6 | β-Keto Ester Product + Methoxide | +8.0 | Initial cyclized product |
| 7 | Product Enolate + Methanol (B129727) | -10.0 | Final, stabilized product |
Spectroscopic and Analytical Characterization Methodologies for Acetylated Glutarate Esters
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
1H NMR Spectroscopy: In the 1H NMR spectrum of an acetylated glutarate ester, distinct signals corresponding to the different types of protons are expected. For Diethyl 2-acetylpentanedioate, the protons of the two ethyl ester groups would appear as a quartet and a triplet. The acetyl group protons would present as a sharp singlet, and the protons on the pentanedioate (B1230348) backbone would exhibit more complex splitting patterns (multiplets) due to their coupling with neighboring protons.
13C NMR Spectroscopy: The 13C NMR spectrum provides information on all the carbon atoms in the molecule. For a compound like Diethyl 2-acetylpentanedioate, distinct peaks would be observed for the carbonyl carbons of the ester and acetyl groups (typically in the range of 160-210 ppm), the carbons of the ethyl groups, and the carbons of the glutarate backbone. nih.gov
Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts (δ) for a Dialkyl Acetylpentanedioate
| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Acetyl Protons (CH3CO) | ~2.2 (singlet) | ~30 |
| Ester Alkyl Protons (OCH2CH3) | ~4.1 (quartet) | ~61 |
| Ester Alkyl Protons (OCH2CH3) | ~1.2 (triplet) | ~14 |
| Glutarate Backbone Protons (CH, CH2) | 1.9 - 3.5 (multiplets) | 25 - 55 |
| Ester Carbonyl Carbon (C=O) | - | ~170 |
| Acetyl Carbonyl Carbon (C=O) | - | ~205 |
Note: The data presented is based on typical chemical shifts for similar functional groups and the available data for Diethyl 2-acetylpentanedioate. nih.gov The exact chemical shifts for 1,5-Dimethyl 2-acetylpentanedioate may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. This technique is based on the principle that molecular bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.
For this compound, the IR spectrum would be characterized by strong absorption bands indicative of its key functional groups:
Carbonyl (C=O) Stretching: Two distinct C=O stretching bands are expected. The ester carbonyl groups will typically show a strong absorption in the region of 1750-1735 cm-1. The ketone carbonyl of the acetyl group will absorb at a slightly lower wavenumber, generally in the range of 1725-1705 cm-1.
C-O Stretching: The C-O single bond stretching vibrations of the ester groups will produce strong bands in the fingerprint region, typically between 1300 and 1000 cm-1.
C-H Stretching and Bending: Absorptions corresponding to the stretching and bending vibrations of the C-H bonds in the methyl and methylene (B1212753) groups will be observed in the regions of 3000-2850 cm-1 and 1470-1365 cm-1, respectively. docbrown.infodocbrown.info
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm-1) |
| Ester Carbonyl | C=O Stretch | 1750 - 1735 |
| Ketone Carbonyl | C=O Stretch | 1725 - 1705 |
| Ester C-O | C-O Stretch | 1300 - 1000 |
| Alkyl C-H | Stretch | 3000 - 2850 |
| Alkyl C-H | Bend | 1470 - 1365 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In a typical electron ionization (EI) mass spectrometer, a molecule is ionized, leading to the formation of a molecular ion (M+), which can then undergo fragmentation.
For this compound (C10H16O5), the molecular weight is 216.23 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 216. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters and ketones include the loss of small neutral molecules or radicals. youtube.commiamioh.edudocbrown.infodocbrown.info
Expected fragmentation patterns for this compound include:
Loss of a methoxy (B1213986) group (-OCH3) from an ester, resulting in a fragment at m/z = 185.
Loss of a methoxycarbonyl group (-COOCH3), leading to a fragment at m/z = 157.
Cleavage of the acetyl group, resulting in a prominent peak at m/z = 43 (CH3CO+).
McLafferty rearrangement, a common fragmentation for carbonyl compounds, could also occur.
The mass spectrum of the closely related Diethyl 2-acetylglutarate (molecular weight 230.26 g/mol ) shows characteristic peaks that support these predicted fragmentation patterns. nist.gov
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragment Lost |
| 216 | [M]+ | - |
| 185 | [M - OCH3]+ | OCH3 |
| 173 | [M - COCH3]+ | COCH3 |
| 157 | [M - COOCH3]+ | COOCH3 |
| 43 | [CH3CO]+ | C7H13O4 |
Other Chromatographic and Spectroscopic Techniques in Purity Assessment and Reaction Monitoring
Beyond the primary spectroscopic methods, other analytical techniques are crucial for assessing the purity of this compound and for monitoring the progress of its synthesis.
Gas Chromatography (GC): GC is an ideal technique for separating and analyzing volatile compounds. researchgate.net Coupled with a mass spectrometer (GC-MS), it allows for the separation of the target compound from starting materials, byproducts, and solvents, with subsequent identification of each component. nih.gov The retention time in the GC column is a characteristic property that can be used for identification, while the peak area provides quantitative information about the purity. For thermally unstable compounds, derivatization may be necessary to ensure they can be analyzed by GC. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of compounds in a liquid mobile phase. aocs.org It is particularly useful for less volatile or thermally sensitive compounds. rsc.org Different HPLC modes, such as reversed-phase or normal-phase, can be employed depending on the polarity of the analyte and the impurities to be separated. A UV detector is often used for compounds containing a chromophore, such as the carbonyl groups in acetylated glutarate esters. The use of an appropriate mobile phase is critical, and for esters, protic solvents should be used with caution to avoid transesterification reactions, especially at elevated temperatures. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1,5-Dimethyl 2-acetylpentanedioate, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via esterification or transesterification reactions. For optimization, systematically vary catalysts (e.g., acid vs. base), solvents (polar aprotic solvents like DMF may improve yield), and temperature (60–80°C for kinetic control). Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC .
- Key Considerations : Compare yields under inert vs. ambient conditions to assess sensitivity to moisture/oxygen. Use fractional distillation or column chromatography for purification .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to confirm ester and acetyl group positions. Peaks for methyl esters typically appear at ~3.6–3.8 ppm () and 50–55 ppm () .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns. Compare with databases like PubChem or ChemIDplus .
- IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1730–1750 cm for esters and acetyl groups .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to calculate charge distribution and frontier molecular orbitals. Software like Gaussian or ORCA can predict regioselectivity in reactions with amines or alcohols .
- Experimental Validation : Conduct kinetic studies under varying nucleophile concentrations. Compare rates with structurally similar esters (e.g., methyl acetoacetate) to isolate steric contributions .
Q. How can discrepancies in reported bioactivity data for this compound be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., anti-inflammatory assays) and apply statistical tools (ANOVA, regression) to identify variables like cell line differences or solvent effects .
- Standardization : Replicate assays using identical protocols (e.g., LPS-induced RAW 264.7 macrophage model) and validate compound purity via COA (Certificate of Analysis) from suppliers like Cayman Chemical .
Q. What computational approaches are suitable for modeling the degradation pathways of this compound in environmental or metabolic studies?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate hydrolysis in aqueous environments (e.g., using GROMACS) to predict hydrolysis rates at pH 7.4 .
- Enzymatic Docking Studies : Use AutoDock Vina to model interactions with esterases or cytochrome P450 enzymes. Validate with in vitro metabolism assays using liver microsomes .
Data Analysis & Reproducibility
Q. How should researchers address variability in chromatographic data when analyzing this compound?
- Methodological Answer :
- Calibration Curves : Prepare standards at 5–6 concentrations to establish linearity (R > 0.99). Include internal standards (e.g., deuterated analogs) to correct for instrument drift .
- Error Propagation : Calculate uncertainty using guidelines from AP Physics manuals, e.g., combining systematic (instrument) and random (pipetting) errors .
Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
